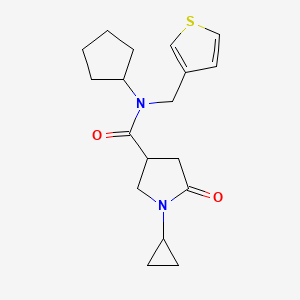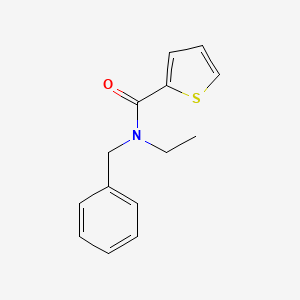
N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide" is a compound with potential applications in organic synthesis and pharmaceutical research. Although specific details about this exact compound are limited, related compounds have been synthesized and analyzed for various properties and applications.
Synthesis Analysis
- Zhou et al. (2021) developed a high-yield synthetic method for a related compound, focusing on multi-step nucleophilic substitution reactions and ester hydrolysis, which could be relevant for the synthesis of similar compounds (Zhou et al., 2021).
Molecular Structure Analysis
- Hu et al. (2007) studied a related compound with a fused thienopyrimidinone ring system, providing insights into molecular conformation which may be applicable to similar structures (Hu et al., 2007).
Chemical Reactions and Properties
- Campos et al. (2001) reported a novel photochemical rearrangement in N-cyclopropylimines, which could be relevant for understanding the reactivity of the cyclopropyl group in similar compounds (Campos et al., 2001).
Physical Properties Analysis
- Detailed physical property analysis specific to "this compound" is not available. However, the synthesis and characterization techniques used in these studies could be applied to determine its physical properties.
Chemical Properties Analysis
- The chemical properties of similar compounds can be inferred from studies like those of Shibahara et al. (2006), which explored the synthesis and fluorescent properties of related pyridines (Shibahara et al., 2006).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated various synthetic methodologies and structural analyses relevant to compounds closely related to N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide, highlighting its potential in the development of new chemical entities with diverse biological activities. For instance, the stereodivergent methodology allows for the selective formation of highly substituted homochiral pyrrolidines, providing efficient access to this motif, which is foundational for further derivatization and application in medicinal chemistry (Jackson et al., 2008).
Chemical Derivatives and Their Potential
The synthesis of chemical derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives showcases the versatility of thiophene-based compounds in generating diverse heterocyclic systems. These derivatives hold promise for various applications, including the development of new materials and biologically active molecules (El-Meligie et al., 2020).
Novel Synthetic Approaches
Innovative synthetic approaches to N-substituted pyrrolidinecarboxamides demonstrate the chemical flexibility and the potential for the development of novel therapeutic agents. The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, for example, highlights the strategic multi-step reactions that can be employed to generate compounds with potential pharmacological properties (Zhou et al., 2021).
Mechanistic Insights and Applications
The exploration of mechanistic pathways and transformations of cyclopentapyrroles, as well as the development of asymmetric Diels-Alder reactions using pyrrolidine derivatives, enriches the understanding of chemical reactivity and stereocontrol in synthesis. These studies provide foundational knowledge that can be applied to the design of complex molecules with desired properties (Bell et al., 1977); (Kawanami et al., 1987).
Propriétés
IUPAC Name |
N-cyclopentyl-1-cyclopropyl-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-17-9-14(11-19(17)16-5-6-16)18(22)20(15-3-1-2-4-15)10-13-7-8-23-12-13/h7-8,12,14-16H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPVRGHMESMEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CSC=C2)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)
![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)
![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)
![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)